4|A-Hydroxy-10-DAB 4|A-Hydroxy-10-DAB
Brand Name: Vulcanchem
CAS No.: 145533-34-2
VCID: VC0194019
InChI: InChI=1S/C29H36O11/c1-13-18-20(33)22(34)27(5)16(31)11-17-28(12-38-17,40-14(2)30)21(27)24(39-25(36)15-9-7-6-8-10-15)29(37,26(18,3)4)23(35)19(13)32/h6-10,16-17,19-21,23-24,31-33,35,37H,11-12H2,1-5H3/t16-,17+,19+,20+,21-,23-,24-,27+,28-,29+/m0/s1
SMILES: CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Molecular Formula: C29H36O11
Molecular Weight: 560.6 g/mol

4|A-Hydroxy-10-DAB

CAS No.: 145533-34-2

VCID: VC0194019

Molecular Formula: C29H36O11

Molecular Weight: 560.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4|A-Hydroxy-10-DAB - 145533-34-2

Description

4|A-Hydroxy-10-DAB is a chemical compound with the molecular formula C29H36O11 . Synonyms for 4|A-Hydroxy-10-DAB include CHEMBL501666, SCHEMBL7896838, HY-N12004, and DA-49136 . The molecular weight of the compound is 560.6 g/mol .

The structure of [(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate has been reported in Taxus sumatrana and Taxus wallichiana . Taxus wallichiana, belonging to the genus Taxus, has been studied for its chemical structure, mechanisms of action, and anticancer properties .

A related substance is 10-Deacetylbaccatin III, also known as 10-DAB, which has a molecular formula of C29H36O10 and a molecular weight of 544.59 . 10-Deacetylbaccatin III is an intermediate in the synthesis of Taxol and its derivatives and has partly excellent anti-cancer properties . Another similar compound is 14β-hydroxy-10-deacetyl baccatin-III (14β-OH-DAB), which is also very important .

CAS No. 145533-34-2
Product Name 4|A-Hydroxy-10-DAB
Molecular Formula C29H36O11
Molecular Weight 560.6 g/mol
IUPAC Name [(1R,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4-acetyloxy-1,9,12,15,16-pentahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Standard InChI InChI=1S/C29H36O11/c1-13-18-20(33)22(34)27(5)16(31)11-17-28(12-38-17,40-14(2)30)21(27)24(39-25(36)15-9-7-6-8-10-15)29(37,26(18,3)4)23(35)19(13)32/h6-10,16-17,19-21,23-24,31-33,35,37H,11-12H2,1-5H3/t16-,17+,19+,20+,21-,23-,24-,27+,28-,29+/m0/s1
Standard InChIKey FNZPZCTVRVPPAB-YZSQHPIKSA-N
SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Canonical SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Purity > 95%
Synonyms 7,​11-​Methano-​5H-​cyclodeca[3,​4]​benz[1,​2-​b]​oxet-​5-​one, 12b-​(acetyloxy)​-​12-​(benzoyloxy)​-​1,​2a,​3,​4,​4a,​6,​9,​10,​11,​12,​12a,​12b-​dodecahydro-​4,​6,​9,​10,​11-​pentahydroxy-​4a,​8,​13,​13-​tetramethyl-​, (2aR,​4S,​4aS,​6R,​9R,​10S,​11R,​1
PubChem Compound 5318183
Last Modified Apr 15 2024

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